molecular formula C19H26N2O2 B2708326 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941919-53-5

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2708326
CAS No.: 941919-53-5
M. Wt: 314.429
InChI Key: KAYRJQJMWQLYOP-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates two pharmaceutically relevant motifs: a cyclohexanecarboxamide group and a 2-oxopiperidine (2-piperidinone) scaffold. The 2-oxopiperidine moiety is a privileged structure in medicinal chemistry, frequently found in compounds active on the central nervous system. For instance, structural analogs containing the 2-oxopiperidine group have been investigated as potent and selective inverse agonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a target for neurological and psychiatric disorders . Furthermore, piperidine derivatives are common scaffolds in the development of inhibitors for various enzymes and protein-protein interactions, including those relevant to oncology and neurodegenerative diseases . The specific combination of the lipophilic cyclohexyl group with the hydrogen-bonding capable 2-oxopiperidine ring suggests potential for this molecule to interact with biological targets in the CNS or in cellular signaling pathways. Researchers may find this compound valuable as a building block for chemical synthesis, a candidate for high-throughput screening, or as a starting point for the development of novel ligands for piperidine-binding receptors and enzymes. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-14-10-11-16(20-19(23)15-7-3-2-4-8-15)13-17(14)21-12-6-5-9-18(21)22/h10-11,13,15H,2-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYRJQJMWQLYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 2-oxopiperidin-1-yl intermediate, which is then coupled with a substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

(a) (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)cyclohexanecarboxamide (120g)

Key Differences :

  • Substituents : Contains a 4-hydroxy-3-methoxy phenyl allyl group instead of the 2-oxopiperidine and 4-methyl groups.

(b) N-(5-phenylpyridin-2-yl)benzamide derivatives ()

Key Differences :

  • Replaces the cyclohexanecarboxamide with benzamide.
  • Modifications such as phenyl urea (10) or butanamide (11) were explored, showing that cyclohexanecarboxamide (12) enhances receptor selectivity in allosteric modulators of GPCRs (e.g., GnRH and LH receptors) .

(c) N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

Key Differences :

  • Features a dichloro-hydroxyphenyl group and a methylated cyclohexane ring.
  • Likely exhibits distinct solubility and toxicity profiles due to halogenation .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound Cyclohexanecarboxamide 4-methyl, 2-oxopiperidine Not explicitly stated (inference: receptor modulation)
(E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)allyl)phenyl)cyclohexanecarboxamide (120g) Cyclohexanecarboxamide 4-hydroxy-3-methoxyphenyl allyl Cytotoxic activity
N-(5-phenylpyridin-2-yl)benzamide derivatives Benzamide Variable (urea, butanamide, etc.) GPCR allosteric modulation
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide Methylcyclohexanecarboxamide 2,3-dichloro-4-hydroxyphenyl Antimicrobial potential (inferred)

Key Observations:

Cyclohexanecarboxamide vs. Benzamide analogs (e.g., compound 6 in ) prioritize aromatic interactions, whereas cyclohexanecarboxamide may favor hydrophobic binding pockets .

Impact of Substituents :

  • The 2-oxopiperidine group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, differentiating it from simpler allyl or methoxy-substituted analogs .
  • Halogenated derivatives (e.g., dichloro-hydroxyphenyl) likely exhibit higher metabolic stability but increased risk of off-target effects .

Research Findings and Mechanistic Insights

  • GPCR Modulation : Cyclohexanecarboxamide derivatives (e.g., compound 12 in ) demonstrate improved selectivity for reproductive GPCRs compared to benzamide-based scaffolds, suggesting the cyclohexane ring optimizes steric complementarity .
  • Cytotoxicity : Allyl-substituted analogs (e.g., 120g) show moderate cytotoxic activity, though the absence of a 2-oxopiperidine moiety may limit their mechanism of action compared to the target compound .
  • Synthetic Flexibility : The cyclohexanecarboxamide core allows for diverse substitutions (e.g., methyl, oxopiperidine), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties .

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C19H27N3O2
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1355583-14-0

The structure of this compound includes a cyclohexane ring, a phenyl group with a methyl substitution, and a piperidine derivative, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cell lines.
  • Antioxidant Properties : The compound has shown moderate antioxidant activity, indicating potential protective effects against oxidative stress.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit specific enzymes, which could be beneficial in treating various diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 15.73 µg/ml after 72 hours of treatment, suggesting significant cytotoxicity compared to control groups .

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to standard antioxidants like butylated hydroxy anisole (BHA). This suggests that it could play a role in reducing oxidative damage in biological systems .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The results revealed strong binding affinities with enzymes involved in cancer progression and inflammation, indicating potential therapeutic applications .

Data Tables

Activity Type IC50 Value (µg/ml) Cell Line/Model Reference
Anticancer15.73A549 (lung cancer)
AntioxidantModerateDPPH Scavenging
Enzyme InhibitionHigh AffinityVarious Targets

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